1-(1-Methylpiperidin-3-YL)piperazine
Overview
Description
1-(1-Methylpiperidin-3-YL)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .
Synthesis Analysis
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .Molecular Structure Analysis
The molecular formula of 1-(1-Methylpiperidin-3-YL)piperazine is C10H21N3 . The molecular weight is 183.29 .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis
1-(1-Methylpiperidin-3-YL)piperazine is a liquid with a refractive index of n20/D 1.508 .Scientific Research Applications
1. General Information “1-(1-Methylpiperidin-3-YL)piperazine” is an organic compound with the molecular formula C11H23N3 . It’s often used as a building block and reagent in synthesizing organic compounds, including medicinal products .
2. Applications in Drug Discovery The piperidine nucleus, which is a part of “1-(1-Methylpiperidin-3-YL)piperazine”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications . Here are some of the applications:
- Anticancer : Piperidine derivatives have been used in the development of anticancer drugs .
- Antiviral : These compounds have also found use in the creation of antiviral medications .
- Antimalarial : Piperidine-based drugs have been used in the treatment of malaria .
- Antimicrobial and Antifungal : These compounds have been used to develop drugs to treat various microbial and fungal infections .
- Antihypertension : Piperidine derivatives have been used in the creation of drugs to treat hypertension .
- Analgesic and Anti-inflammatory : These compounds have been used in the development of pain relief and anti-inflammatory medications .
1. Preparation of Pyrazolo Estratrienes “1-(1-Methylpiperidin-4-yl)piperazine” is used in the preparation of Pyrazolo Estratrienes, which are inhibitors of 17-HSD1 . 17-HSD1 is an enzyme involved in the biosynthesis of estradiol, a type of estrogen. Inhibitors of this enzyme can be used in the treatment of estrogen-dependent diseases.
2. Antimicrobial Polymers Piperazine-based antimicrobial polymers have been synthesized for use in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging . These polymers can help reduce the lethality rate caused by pathogenic microbes .
3. Synthetic Chemistry Piperazine is among the most frequently used heterocycles in biologically active compounds . It’s useful for its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .
1. Synthetic Approaches to Piperazine Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
2. Recent Developments in the Synthesis of Piperazines There have been recent developments in the synthesis of piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Future Directions
properties
IUPAC Name |
1-(1-methylpiperidin-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-3-10(9-12)13-7-4-11-5-8-13/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWJGMJKRYBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591088 | |
Record name | 1-(1-Methylpiperidin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-3-YL)piperazine | |
CAS RN |
344436-00-6 | |
Record name | 1-(1-Methylpiperidin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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